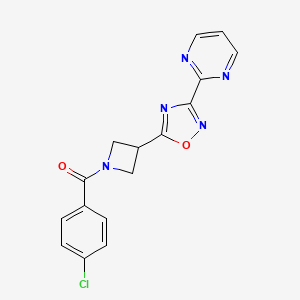
(4-Chlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H12ClN5O2 and its molecular weight is 341.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-Chlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, kinase inhibition, and other therapeutic potentials.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
Research has indicated several biological activities associated with this compound, particularly in the context of cancer treatment and kinase inhibition.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, derivatives containing similar structural motifs have shown significant activity against glioblastoma cells. A related compound, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles , demonstrated potent growth inhibition in glioma cell lines, specifically through targeting the AKT signaling pathway, which is critical in cancer progression .
Key Findings:
- Inhibition of Glioma Growth: The compound exhibited low micromolar activity against kinase AKT2/PKBβ, which is often implicated in glioma malignancy.
- Selective Cytotoxicity: It was noted that while effective against cancer cells, the compound displayed significantly lower cytotoxicity towards non-cancerous cells .
Kinase Inhibition
The compound's ability to inhibit specific kinases is a promising aspect of its biological profile. Kinases play pivotal roles in cellular signaling pathways that regulate cell proliferation and survival.
Table 1: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (µM) | Remarks |
|---|---|---|---|
| 4j | AKT2/PKBβ | < 5 | Effective against glioma cells |
| Other | Various | > 10 | Less effective on non-cancerous cells |
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds featuring similar structural characteristics.
- Study on Pyrano[2,3-c]pyrazoles:
- Evaluation Against Tuberculosis:
特性
IUPAC Name |
(4-chlorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c17-12-4-2-10(3-5-12)16(23)22-8-11(9-22)15-20-14(21-24-15)13-18-6-1-7-19-13/h1-7,11H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCPEPQGXDYOCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














